molecular formula C23H25BrN2O4S B2642993 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide CAS No. 865175-28-6

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

Cat. No.: B2642993
CAS No.: 865175-28-6
M. Wt: 505.43
InChI Key: JZOYIHNISIITQG-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, an allyl group, and three ethoxy groups attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with an appropriate brominated aromatic aldehyde under acidic conditions.

    Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, where the benzothiazole intermediate is treated with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the allylated benzothiazole with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzothiazole ring, resulting in debromination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Debrominated and hydrogenated products.

    Substitution: Azide and thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating protein-ligand interactions and enzyme activity.

Medicine

The compound has been investigated for its potential as an anticancer and antibacterial agent. Studies have shown that it exhibits cytotoxic activity against certain cancer cell lines and antibacterial activity against various bacterial strains. Its mechanism of action involves the inhibition of key enzymes and disruption of cellular processes.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and promoting cell death. In bacteria, it can interfere with cell wall synthesis and protein function, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of various benzothiazole derivatives.

    3-allyl-6-bromobenzo[d]thiazol-2(3H)-one: A related compound with similar structural features but lacking the triethoxybenzamide moiety.

    1,2,3-triazole derivatives: Compounds with a triazole ring that exhibit similar biological activities.

Uniqueness

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, bromine atom, and triethoxybenzamide moiety allows for diverse chemical modifications and enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4S/c1-5-11-26-17-10-9-16(24)14-20(17)31-23(26)25-22(27)15-12-18(28-6-2)21(30-8-4)19(13-15)29-7-3/h5,9-10,12-14H,1,6-8,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOYIHNISIITQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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